

Comprehensive Physicochemical and Analytical Profiling of N-Hydroxy Sertraline

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Compound of Interest

Compound Name: *N-Hydroxy Sertraline*

CAS No.: 124345-07-9

Cat. No.: B588479

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Target Audience: Researchers, Analytical Chemists, Toxicologists, and Drug Development Professionals
Document Type: Technical Whitepaper

Executive Summary

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic biotransformation to facilitate its elimination. While desmethylsertraline is its most recognized metabolite, **N-hydroxy sertraline** represents a critical, pharmacologically significant transformation product. Understanding the molecular weight, structural formula, and metabolic trajectory of **N-hydroxy sertraline** is essential for therapeutic drug monitoring (TDM), toxicological assessments (such as the hapten hypothesis for drug-induced skin rashes), and environmental wastewater analysis. This whitepaper provides an in-depth technical synthesis of the physicochemical properties, metabolic causality, and validated LC-MS/MS analytical workflows for quantifying **N-hydroxy sertraline**.

Physicochemical Identity & Structural Elucidation

N-hydroxy sertraline is formed via the direct N-hydroxylation of the secondary amine present in the parent sertraline molecule. The addition of the hydroxyl group significantly alters the

polarity and subsequent phase II conjugation affinity of the molecule.

Below is the consolidated physicochemical profile of **N-hydroxy sertraline**, essential for mass spectrometry tuning and chromatographic method development[1][2]:

Property	Value / Description
IUPAC Name	N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ NO
Molecular Weight	322.2 g/mol
Monoisotopic / Exact Mass	321.0687 Da
CAS Registry Number	124345-07-9
PubChem CID	56626156
Precursor Ion [M+H] ⁺	m/z ~322.1 (Positive Electrospray Ionization)

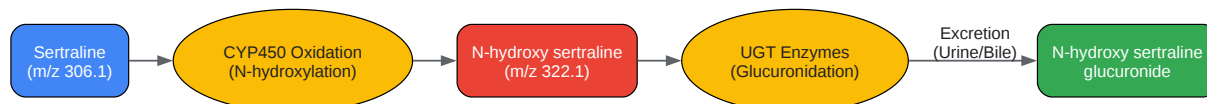
Pharmacokinetics & Metabolic Causality

The biotransformation of sertraline is a multi-pathway system driven primarily by hepatic Cytochrome P450 (CYP450) enzymes. While N-demethylation is the primary route, oxidative pathways lead to the formation of a ketone metabolite, which is subsequently reduced to an alcohol or directly N-hydroxylated to form **N-hydroxy sertraline**[3].

Causality of Phase II Conjugation

Due to the presence of the hydroxylamine group, **N-hydroxy sertraline** is highly susceptible to Phase II metabolism. It acts as a direct substrate for Uridine 5'-diphosphoglucuronosyltransferases (UGTs). The formation of **N-hydroxy sertraline** glucuronide is a major excretory pathway. In pharmacokinetic studies involving duct-cannulated models, the glucuronides of N-hydroxysertraline, sertraline carbamic acid, and α -hydroxy ketone diastereomers accounted for up to 82% of the total radiolabel excreted in urine and bile[3][4]. The addition of the bulky, highly polar glucuronic acid moiety is a causal necessity to increase

the hydrophilicity of the molecule, preventing its reabsorption in the renal tubules and facilitating biliary and urinary clearance[4].



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Metabolic biotransformation of sertraline to **N-hydroxy sertraline** and its glucuronide conjugate.

Toxicological Implications: The Hapten Hypothesis

In drug development, hydroxylamines are often flagged as structural alerts because they can act as precursors to reactive metabolites. A critical toxicological investigation involves drug-induced skin rashes (such as Stevens-Johnson syndrome). The hapten hypothesis postulates that small molecules (<1000 Da) can become immunogenic if they are bioactivated into reactive electrophiles that covalently bind to endogenous proteins[3].

Recent studies have investigated whether **N-hydroxy sertraline** acts as a substrate for human sulfotransferases (SULTs) in the skin. If sulfated, the resulting sulfate ester could act as a highly reactive leaving group, facilitating covalent protein binding. However, empirical data demonstrates that while other N-oxides (like lamotrigine-N-oxide) are strong substrates for SULT1A1 and SULT1C4, **N-hydroxy sertraline** exhibits negligible sulfotransferase reactivity[3]. This mechanistic insight is vital for toxicologists, as it safely rules out the SULT-mediated bioactivation pathway as the primary cause of sertraline-induced dermatological adverse events.

Additionally, **N-hydroxy sertraline** has been identified as a stable transformation product (TP) in environmental matrices, including activated wastewater sludge, and as a biotransformation product in parasitic helminths (e.g., *Haemonchus contortus*) exposed to repurposed sertraline[5].

Self-Validating Analytical Protocol (LC-MS/MS)

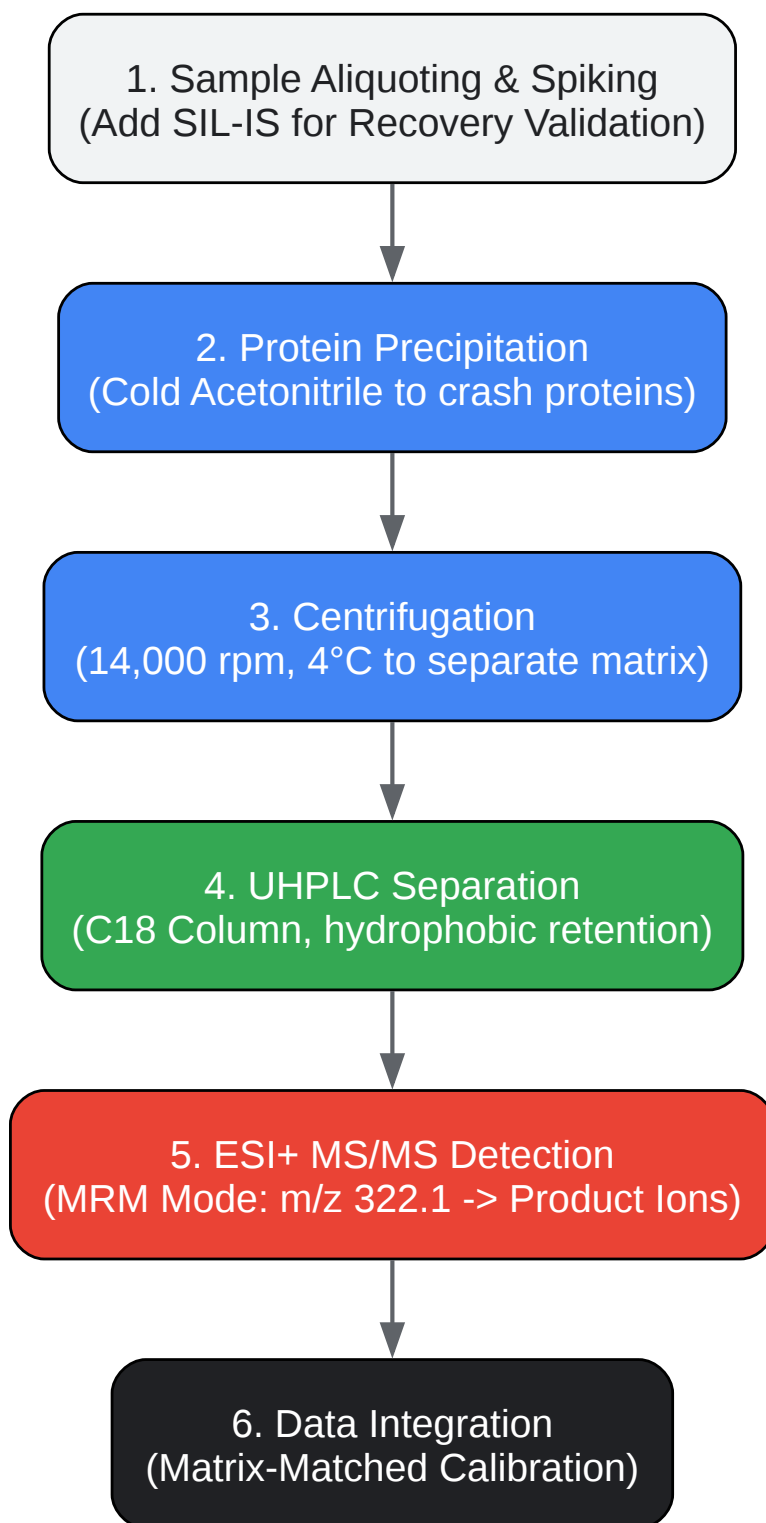
To accurately quantify **N-hydroxy sertraline** in complex biological matrices (plasma, urine, or tissue homogenates), a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required[6].

The following protocol is designed as a self-validating system. It employs protein precipitation to mitigate matrix effects and utilizes stable isotope-labeled internal standards (SIL-IS) to dynamically correct for any variations in extraction recovery or ionization suppression.

Step-by-Step Methodology

- Sample Preparation & Internal Standard Spiking:
 - Aliquot 100 μ L of the biological matrix (e.g., plasma) into a microcentrifuge tube.
 - Causality: Immediately spike with 10 μ L of a Stable Isotope-Labeled Internal Standard (e.g., Sertraline-d3). The SIL-IS co-elutes with the target analytes, experiencing the exact same matrix suppression/enhancement, thereby ensuring quantitative trustworthiness.
- Protein Precipitation (Matrix Cleanup):
 - Add 300 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
 - Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. Formic acid ensures the hydroxylamine remains protonated, increasing its solubility in the organic supernatant.
- Centrifugation:
 - Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an LC vial.
- UHPLC Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

- Causality: The C18 stationary phase effectively retains the hydrophobic dichlorophenyl ring of **N-hydroxy sertraline**, allowing polar endogenous salts to elute in the void volume, thus preventing ion suppression at the MS source.
- ESI-MS/MS Detection (Positive Ion Mode):
 - Ionization: Electrospray Ionization (ESI+). The basic nitrogen readily accepts a proton, forming the $[M+H]^+$ precursor ion at m/z 322.1.
 - MRM Transitions: Monitor the transition from m/z 322.1 to its dominant product ions (optimized via collision-induced dissociation).



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Step-by-step LC-MS/MS analytical workflow for the quantification of **N-hydroxy sertraline**.

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